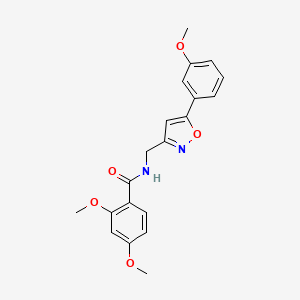

2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

2,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via an amide bond to a methyl group attached to a 5-(3-methoxyphenyl)isoxazole moiety.

Properties

IUPAC Name |

2,4-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-15-6-4-5-13(9-15)18-10-14(22-27-18)12-21-20(23)17-8-7-16(25-2)11-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVSNWWMNPKKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

Attachment of the Isoxazole Ring to the Benzamide Moiety: This step involves the coupling of the isoxazole derivative with a benzamide precursor under suitable reaction conditions, such as the use of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides (e.g., bromine, chlorine), thiols, and amines.

Major Products Formed

Oxidation: Formation of aldehydes, carboxylic acids, or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, thiolated, or aminated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exhibit notable antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various benzamide derivatives, the compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard dilution methods.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | 1.5 | Staphylococcus aureus |

| 2.0 | Escherichia coli | |

| 1.8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Isoxazole derivatives are known to exhibit selective cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human colorectal carcinoma (HCT116) cell lines. The results indicated that the compound exhibited significant antiproliferative effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | 6.5 | HCT116 |

| 7.0 | MCF7 (Breast Cancer) |

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects :

- The target compound distinguishes itself with three methoxy groups (two on benzamide, one on isoxazole), enhancing electron-donating effects and lipophilicity compared to analogs like 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide or the chloro-substituted anti-TB compound .

- LMM5 () replaces the isoxazole with an oxadiazole ring and incorporates a sulfamoyl group, which may confer antifungal activity via thioredoxin reductase inhibition .

Spectral Data :

- The C=O stretch in benzamide derivatives typically appears near 1600–1700 cm⁻¹ (e.g., 1606 cm⁻¹ in compound 6, ). The target compound’s IR spectrum would likely exhibit similar absorption but modulated by methoxy substituents .

- Antifungal : LMM5 and LMM11 (oxadiazoles) inhibit C. albicans growth .

- Anti-TB : The 3-chlorophenyl isoxazole benzamide in shows M. tuberculosis inhibition via TRPS α-subunit binding .

- Agrochemical Use : Etobenzanid () is a benzamide-derived pesticide, suggesting possible agrochemical relevance for methoxy-rich analogs .

Physicochemical Properties

- Solubility: The target compound’s methoxy groups may improve solubility in polar solvents compared to non-polar substituents (e.g., chloro or methyl groups in and ).

- Melting Points : Analogous compounds (e.g., 160–290°C in ) suggest a crystalline solid state for the target compound .

Biological Activity

2,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, identified by its CAS number 953252-77-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is CHNO, with a molecular weight of 368.4 g/mol. The structure features a benzamide core substituted with methoxy and isoxazole moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| CAS Number | 953252-77-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 368.4 g/mol |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of methoxy groups can enhance the electron-donating ability, contributing to free radical scavenging activities. A study on related benzamides showed that they inhibited lipid peroxidation effectively, suggesting that 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide may also possess similar capabilities .

Enzyme Inhibition

Tyrosinase inhibition is a crucial area of interest for compounds like 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide. Tyrosinase plays a significant role in melanin synthesis and is a target for skin-lightening agents. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity, with IC values significantly lower than those of standard inhibitors like kojic acid . This suggests that further research could confirm similar effects for the compound .

Study on Tyrosinase Inhibition

A comparative study evaluated the tyrosinase inhibitory effects of various benzamide derivatives. Results indicated that certain structural modifications led to enhanced inhibition compared to standard agents. For instance, one analog demonstrated an IC value of 1.12 µM against mushroom tyrosinase, making it over 22 times more potent than kojic acid . This highlights the potential of structurally related compounds to serve as effective tyrosinase inhibitors.

Cytotoxicity Assessment

In evaluating cytotoxicity in B16F10 murine melanoma cells, several analogs showed no significant cytotoxic effects at concentrations up to 20 µM over 72 hours. This suggests that while exhibiting biological activity, these compounds may maintain a favorable safety profile . The implications for therapeutic applications in dermatology and oncology are noteworthy.

Q & A

Basic Research Question

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use a C18 column with acetonitrile/water gradient .

- NMR stability studies : Track methoxy proton signals (δ 3.8–4.0 ppm) in D₂O over 24 hours; shifts indicate hydrolysis .

- X-ray crystallography : Resolve crystal structure to identify labile bonds (e.g., amide linkage) and plan prodrug strategies .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target (e.g., TRPS α-subunit) and compare dose-response curves .

- Photoaffinity labeling : Incorporate a diazirine tag to crosslink the compound to its target in live cells; identify bound proteins via LC-MS/MS .

- Thermal shift assay : Measure target protein melting temperature (Tm) shifts in the presence of the compound to confirm stabilization .

What are the challenges in achieving isoform selectivity for kinase inhibitors with this scaffold?

Advanced Research Question

Isoxazole-benzamide scaffolds often target conserved kinase regions. To enhance selectivity:

- Exploit unique salt bridges : Introduce carboxylate groups to interact with lysine residues in DDR1 but not DDR2 .

- Leverage gatekeeper residues : Size differences (e.g., Thr674 in FLT3 vs. Met790 in EGFR) guide substitutions; bulkier groups (e.g., tert-butyl) improve FLT3 selectivity .

- Allosteric modulation : Design analogs binding outside the ATP pocket (e.g., DFG-out conformation) using fragment-based screening .

How can metabolic liabilities of the isoxazole ring be mitigated during lead optimization?

Advanced Research Question

Isoxazole rings are prone to CYP450-mediated oxidation. Strategies include:

- Deuterium incorporation : Replace C-H bonds at metabolically labile positions (e.g., C5 of isoxazole) with C-D to slow oxidation .

- Bioisosteric replacement : Substitute isoxazole with 1,2,4-oxadiazole, which has higher metabolic stability .

- Prodrug design : Mask the methylene group with a phosphonate ester, cleaved intracellularly by phosphatases .

What crystallographic techniques are recommended for resolving hydrogen-bonding ambiguities in this compound?

Advanced Research Question

- High-resolution X-ray (≤1.0 Å) : Resolve proton positions in the amide and isoxazole regions to confirm intermolecular H-bonds (e.g., N–H⋯O=C) .

- Neutron diffraction : Locate deuterium atoms in critical H-bonds (e.g., methoxy groups) to refine electronic density maps .

- Cryo-crystallography : Collect data at 100 K to reduce thermal motion artifacts, clarifying weak interactions (e.g., C–H⋯π) .

How do solvent effects influence the compound’s conformational stability in solution?

Basic Research Question

- NMR titration : Compare coupling constants (J) in DMSO-d₆ vs. CDCl₃ to assess rotational barriers around the amide bond .

- DFT calculations : Optimize geometry in implicit solvents (e.g., water, chloroform) using Gaussian09; compare dipole moments to predict polarity-driven conformational shifts .

- CD spectroscopy : Monitor ellipticity changes in aqueous vs. organic solvents to detect α-helix or β-sheet mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.